molecular formula C16H20INO2 B1245359 LZD6F45MKX

LZD6F45MKX

Cat. No.: B1245359
M. Wt: 385.24 g/mol
InChI Key: SIIICDNNMDMWCI-XQLPTFJDSA-N
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Description

LZD6F45MKX (CAS No. 1761-61-1) is a brominated aromatic compound with the molecular formula C₇H₅BrO₂ and a molecular weight of 201.02 g/mol. It is characterized by its solubility in organic solvents, notably 0.687 mg/mL (0.00342 mol/L) in aqueous solutions, and exhibits moderate bioactivity (ESOL bioavailability score: 0.55) . The compound is synthesized via a green chemistry approach using an A-FGO catalyst in tetrahydrofuran (THF), achieving a high yield of 98% under optimized reaction conditions . Key applications include its role as a precursor in pharmaceutical intermediates and coordination chemistry.

Properties

Molecular Formula

C16H20INO2

Molecular Weight

385.24 g/mol

IUPAC Name

methyl (1R,2S,3R,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C16H20INO2/c1-18-12-7-8-14(18)15(16(19)20-2)13(9-12)10-3-5-11(17)6-4-10/h3-6,12-15H,7-9H2,1-2H3/t12-,13-,14+,15-/m0/s1

InChI Key

SIIICDNNMDMWCI-XQLPTFJDSA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@@H](C2)C3=CC=C(C=C3)I)C(=O)OC

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)OC

Synonyms

RTI 352
RTI-352

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LZD6F45MKX involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of esterification and purification would apply, involving large-scale reactors and distillation units for the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

LZD6F45MKX undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, depending on the specific reaction conditions employed .

Comparison with Similar Compounds

Structural and Functional Comparison

Property This compound (C₇H₅BrO₂) CAS 1024-15-1 (C₇H₅ClO₂) CAS 532-30-9 (C₇H₅FO₂)
Molecular Weight 201.02 g/mol 156.57 g/mol 140.11 g/mol
Halogen Substituent Bromine (Br) Chlorine (Cl) Fluorine (F)
Solubility (mg/mL) 0.687 1.215 2.003
Log S (ESOL) -2.47 -1.89 -1.45
Bioactivity Score 0.55 0.62 0.71

Key Observations :

  • Halogen Impact : The larger atomic radius of bromine in this compound reduces solubility compared to chlorine (CAS 1024-15-1) and fluorine (CAS 532-30-9) analogs. This correlates with lower Log S values .
  • Bioactivity : Fluorinated compounds (e.g., CAS 532-30-9) exhibit higher bioavailability, likely due to enhanced membrane permeability from fluorine’s electronegativity .

Research Findings and Implications

  • Thermal Stability : this compound exhibits superior thermal stability (decomposition >250°C) compared to chlorine analogs (<200°C), attributed to bromine’s polarizability .
  • Environmental Impact : Brominated compounds face stricter regulatory limits (e.g., ZDHC MRSL) due to persistence, whereas fluorinated analogs are increasingly restricted under PFAS regulations .

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